![molecular formula C17H19ClN2O4S B4235053 N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4235053.png)
N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, commonly known as CGP 52411, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the glycine receptor, which plays a crucial role in the transmission of inhibitory signals in the central nervous system.
Mécanisme D'action
The mechanism of action of CGP 52411 involves its interaction with the glycine receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. CGP 52411 binds to the glycine receptor at a site that is distinct from the glycine-binding site, and it blocks the channel from opening in response to glycine binding. This results in a reduction in inhibitory neurotransmission, which can have a range of effects depending on the specific neural circuitry involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of CGP 52411 are primarily related to its role as a glycine receptor antagonist. By blocking the glycine receptor, CGP 52411 reduces inhibitory neurotransmission and can lead to an increase in excitability in certain neural circuits. This can have a range of effects depending on the specific circuitry involved, and it has been implicated in a variety of physiological processes, including pain perception, anxiety, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CGP 52411 for lab experiments is its potency and selectivity as a glycine receptor antagonist. This makes it a valuable tool for investigating the role of glycine receptors in various physiological processes. However, there are also some limitations to its use. For example, it can be difficult to control the concentration of CGP 52411 in in vitro experiments, which can lead to variability in results. Additionally, the effects of CGP 52411 can be context-dependent, meaning that its effects may vary depending on the specific neural circuitry involved.
Orientations Futures
There are many potential future directions for research on CGP 52411. One area of interest is the role of glycine receptors in pain perception, and CGP 52411 has been shown to be effective in reducing pain in animal models. Another potential direction is the use of CGP 52411 in the treatment of anxiety and other psychiatric disorders, as glycine receptors have been implicated in these conditions. Finally, there is also interest in developing more potent and selective glycine receptor antagonists, which could lead to new treatments for a range of neurological and psychiatric disorders.
Applications De Recherche Scientifique
CGP 52411 has been widely used in scientific research to study the role of glycine receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for investigating the physiological and pharmacological properties of this receptor. CGP 52411 has been used in a variety of studies, including those focused on the role of glycine receptors in pain perception, anxiety, and epilepsy.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-20(12-17(21)19-16-7-5-4-6-15(16)18)25(22,23)14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGKGKVLFUWKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4234979.png)
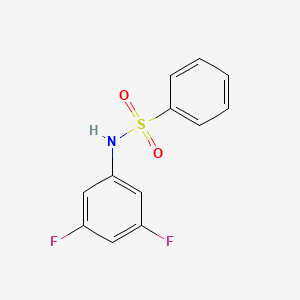
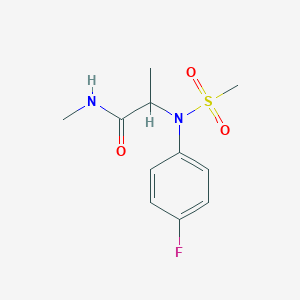
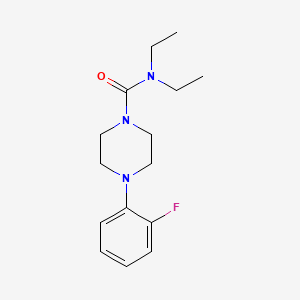
![4-methyl-3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B4234999.png)
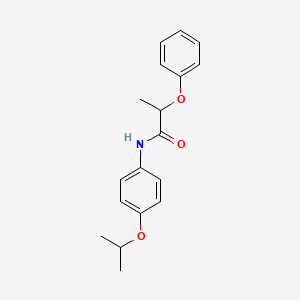
![N-(4-acetylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4235020.png)
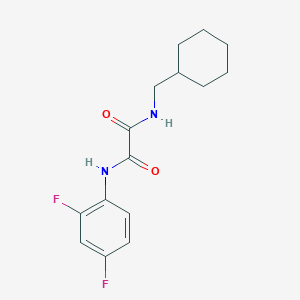
![ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4235032.png)
![N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4235046.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4235059.png)
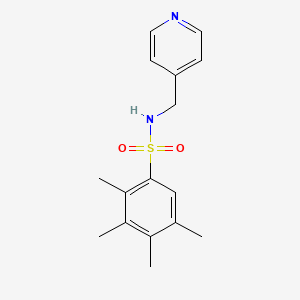
![methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4235062.png)